O-(2-Fluorobenzyl)hydroxylamine hydrochloride
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Overview
Description
O-(2-Fluorobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H9ClFNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-fluorobenzyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Fluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include stirring at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous stirring. The reaction mixture is then filtered to remove any insoluble impurities, and the product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol .
Chemical Reactions Analysis
Types of Reactions
O-(2-Fluorobenzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
O-(2-Fluorobenzyl)hydroxylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-(2-Fluorobenzyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride: Similar in structure but with multiple fluorine substitutions, making it more reactive in certain chemical reactions.
O-Benzylhydroxylamine hydrochloride: Lacks the fluorine substitution, resulting in different reactivity and applications.
Methoxyamine hydrochloride: Contains a methoxy group instead of a benzyl group, leading to different chemical properties and uses.
Uniqueness
O-(2-Fluorobenzyl)hydroxylamine hydrochloride is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable reagent in organic synthesis and scientific research .
Properties
IUPAC Name |
O-[(2-fluorophenyl)methyl]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPKOVOVCVCUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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